Methyl 4-(2,2,2-trimethylacetamido)nicotinate
Overview
Description
Preparation Methods
The synthesis of Methyl 4-(2,2,2-trimethylacetamido)nicotinate involves several steps. One common method includes the reaction of 4-chloronicotinic acid with 2,2,2-trimethylacetamide in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-(2,2,2-trimethylacetamido)nicotinate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
Methyl 4-(2,2,2-trimethylacetamido)nicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2,2,2-trimethylacetamido)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Methyl 4-(2,2,2-trimethylacetamido)nicotinate can be compared with similar compounds such as Methyl nicotinate and other nicotinic acid derivatives . While Methyl nicotinate is primarily used as a rubefacient in topical preparations for muscle and joint pain , this compound has broader applications in scientific research . The unique structural features of this compound, such as the presence of the 2,2,2-trimethylacetamido group, contribute to its distinct chemical properties and reactivity .
Similar compounds include:
- Methyl nicotinate
- Ethyl nicotinate
- Propyl nicotinate
These compounds share a common nicotinic acid core but differ in their ester or amide substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-5-6-13-7-8(9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZHJXGMNBCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639879 | |
Record name | Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-09-1 | |
Record name | Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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